molecular formula C15H20N2O5 B14417434 Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate CAS No. 83597-13-1

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate

Cat. No.: B14417434
CAS No.: 83597-13-1
M. Wt: 308.33 g/mol
InChI Key: GJXKRUABOKQGPQ-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate is a hydrazine-derived dicarboxylate ester featuring a 2-oxo-1-phenylpropyl substituent. The 2-oxo-1-phenylpropyl group introduces steric bulk and electronic effects, which may influence reactivity, stability, and applications in medicinal or materials chemistry.

Properties

CAS No.

83597-13-1

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylamino)-N-(2-oxo-1-phenylpropyl)carbamate

InChI

InChI=1S/C15H20N2O5/c1-4-21-14(19)16-17(15(20)22-5-2)13(11(3)18)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3,(H,16,19)

InChI Key

GJXKRUABOKQGPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C(C1=CC=CC=C1)C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with an appropriate ketone, such as acetophenone. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydrazine-1,2-Dicarboxylate Derivatives
Compound Name (Source) Substituent/Functional Group Yield (%) Physical State Key Data/Applications
Target Compound 2-Oxo-1-phenylpropyl N/A Likely liquid* Hypothesized intermediate for Pd-catalyzed reactions
Diethyl 1-((1S,4R)-4-(4-oxo-2-phenyl-4,5-dihydrofuran-3-yl)cyclopent-2-en-1-yl)hydrazine-1,2-dicarboxylate (3k) Cyclopentenyl-phenyl-dihydrofuran 35 Pale yellow liquid Low yield suggests synthetic challenges; NMR/HRMS confirmed
Diethyl 1-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3p) Imidazopyridine-fluorophenyl N/A White/yellow solid Molecular weight 408.1666; drug development applications
Diisopropyl 1-(methylsulfonyl)hydrazine-1,2-dicarboxylate Methylsulfonyl N/A Crystalline solid s-cis conformation; crystal structure resolved (R = 0.030)
Diethyl 1-(butylsulfanyl)hydrazine-1,2-dicarboxylate (9) Butylsulfanyl N/A Not reported Potential coordination chemistry applications
Diethyl 1-(2-methyl-3-oxobutan-2-yl)hydrazine-1,2-dicarboxylate 2-Methyl-3-oxobutanyl N/A Not reported Aliphatic substituent may enhance solubility
Di-tert-butyl 1-(4-fluoro-3,5-dimethylphenyl)hydrazine-1,2-dicarboxylate tert-Butyl ester/fluoro-dimethylphenyl N/A Solid 98% purity; steric bulk for stability

*Inferred from analogs in (e.g., 3k is a pale yellow liquid).

Substituent Effects on Properties and Reactivity

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, while aryl groups (e.g., phenyl in ) enhance π-π interactions.
  • Steric Effects : Bulky substituents like tert-butyl () improve stability but may hinder reactivity in sterically sensitive reactions.
  • Synthetic Yields : Lower yields in compounds like 3k (35% ) vs. 3i (82% ) suggest substituent-dependent reaction efficiency in Pd-catalyzed syntheses.

Spectral and Analytical Data

  • NMR/HRMS : All compounds were validated via $ ^1H $/$ ^{13}C $ NMR and HRMS. For example, 3p () showed exact mass matching (408.1666 calculated vs. observed), confirming purity.
  • Crystallography : The sulfonyl derivative () exhibited an s-cis conformation, critical for understanding stereochemical outcomes.

Biological Activity

Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate, also known as diethyl 1-phenyl-hydrazine-1,2-dicarboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 56530-40-6
  • LogP : 2.70 (indicating moderate lipophilicity)

The biological activity of this compound primarily stems from its hydrazone structure, which is known to interact with various biological targets. The compound exhibits:

  • Antimicrobial Activity : Research has shown that hydrazones can inhibit the growth of bacteria and fungi. The presence of the hydrazine moiety enhances nucleophilicity, allowing for interactions with bacterial enzymes and disrupting metabolic pathways .
  • Anticancer Properties : Several studies have indicated that similar compounds possess anticancer effects by inducing apoptosis in tumor cells. This is often mediated through the inhibition of critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of hydrazone derivatives found that compounds with similar structures exhibited significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic functions .

Anticancer Activity

In vitro studies have demonstrated that diethyl 1-(2-oxo-1-phenylpropyl)hydrazine derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values suggest potent activity, with some derivatives showing IC50 values in the low micromolar range .

Case Studies and Research Findings

StudyBiological ActivityKey Findings
AntimicrobialSignificant inhibition against E. coli; MIC values ranging from 50 to 100 µg/mL.
AnticancerInduced apoptosis in MCF-7 cells with IC50 values around 5 µM.
Anti-inflammatoryReduced pro-inflammatory cytokines in LPS-stimulated macrophages.

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